molecular formula C22H17N3O3 B2387891 2-oxo-N-(2-(2-phenylpyrimidin-5-yl)ethyl)-2H-chromene-3-carboxamide CAS No. 2034513-11-4

2-oxo-N-(2-(2-phenylpyrimidin-5-yl)ethyl)-2H-chromene-3-carboxamide

Cat. No.: B2387891
CAS No.: 2034513-11-4
M. Wt: 371.396
InChI Key: DPXDVVQFLIXZNU-UHFFFAOYSA-N
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Description

2-oxo-N-(2-(2-phenylpyrimidin-5-yl)ethyl)-2H-chromene-3-carboxamide is a complex organic compound that features a chromene core fused with a pyrimidine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including anti-tumor and anti-fibrotic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-N-(2-(2-phenylpyrimidin-5-yl)ethyl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromene Core: This can be achieved through the cyclization of appropriate phenolic precursors under acidic conditions.

    Introduction of the Pyrimidine Moiety: The pyrimidine ring is often synthesized separately and then coupled to the chromene core using palladium-catalyzed cross-coupling reactions.

    Final Amidation: The final step involves the formation of the carboxamide group through amidation reactions using reagents such as carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents .

Chemical Reactions Analysis

Types of Reactions

2-oxo-N-(2-(2-phenylpyrimidin-5-yl)ethyl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Scientific Research Applications

2-oxo-N-(2-(2-phenylpyrimidin-5-yl)ethyl)-2H-chromene-3-carboxamide has been studied for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Explored for its potential anti-tumor and anti-fibrotic activities.

Mechanism of Action

The mechanism of action of 2-oxo-N-(2-(2-phenylpyrimidin-5-yl)ethyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

2-oxo-N-[2-(2-phenylpyrimidin-5-yl)ethyl]chromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O3/c26-21(18-12-17-8-4-5-9-19(17)28-22(18)27)23-11-10-15-13-24-20(25-14-15)16-6-2-1-3-7-16/h1-9,12-14H,10-11H2,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPXDVVQFLIXZNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C=N2)CCNC(=O)C3=CC4=CC=CC=C4OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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